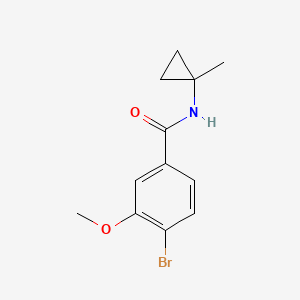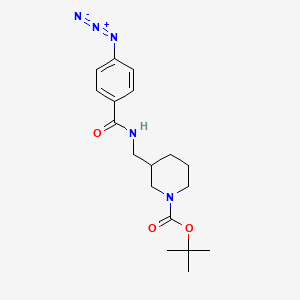
4-Bromo-3-methoxy-N-(1-methylcyclopropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methoxy-N-(1-methylcyclopropyl)benzamide is an organic compound with the molecular formula C11H12BrNO2. It is a derivative of benzamide, featuring a bromine atom at the 4-position, a methoxy group at the 3-position, and an N-(1-methylcyclopropyl) substituent on the amide nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxy-N-(1-methylcyclopropyl)benzamide typically involves the following steps:
Bromination: The starting material, 3-methoxybenzoic acid, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amidation: The brominated product is then converted to the corresponding benzamide by reacting it with 1-methylcyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
4-Bromo-3-methoxy-N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the amide can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include various substituted benzamides depending on the nucleophile used.
Oxidation: Products include 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.
Reduction: Products include 4-bromo-3-methoxy-N-(1-methylcyclopropyl)aniline.
科学的研究の応用
4-Bromo-3-methoxy-N-(1-methylcyclopropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Bromo-3-methoxy-N-(1-methylcyclopropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents play a crucial role in binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-Bromo-3-methoxy-N-methylbenzamide: Similar structure but with a methyl group instead of the 1-methylcyclopropyl group.
4-Bromo-3-methoxybenzamide: Lacks the N-substituent, making it less sterically hindered.
Uniqueness
4-Bromo-3-methoxy-N-(1-methylcyclopropyl)benzamide is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity .
特性
IUPAC Name |
4-bromo-3-methoxy-N-(1-methylcyclopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-12(5-6-12)14-11(15)8-3-4-9(13)10(7-8)16-2/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPDNVVPXWGPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC(=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2R)-1-[(4-iodophenyl)methyl]-4-methylpiperazine-2-carboxylate](/img/structure/B8230518.png)
![Methyl 2-[[6-[(2-chlorophenyl)methylamino]-5-nitropyridin-2-yl]amino]acetate](/img/structure/B8230530.png)












